

# Comparative Guide: 4-(2-Chloroquinazolin-4-yl)morpholine and Structural Analogs

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## Compound of Interest

Compound Name: 4-(2-Chloroquinazolin-4-yl)morpholine

CAS No.: 39213-05-3

Cat. No.: B1621710

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## Executive Summary

**4-(2-Chloroquinazolin-4-yl)morpholine** (CAS: 39213-05-3) is the dominant kinetic product formed from the nucleophilic aromatic substitution (

) of 2,4-dichloroquinazoline. It serves as a "privileged structure" in medicinal chemistry, particularly for Phosphoinositide 3-kinase (PI3K) and mTOR inhibitors.

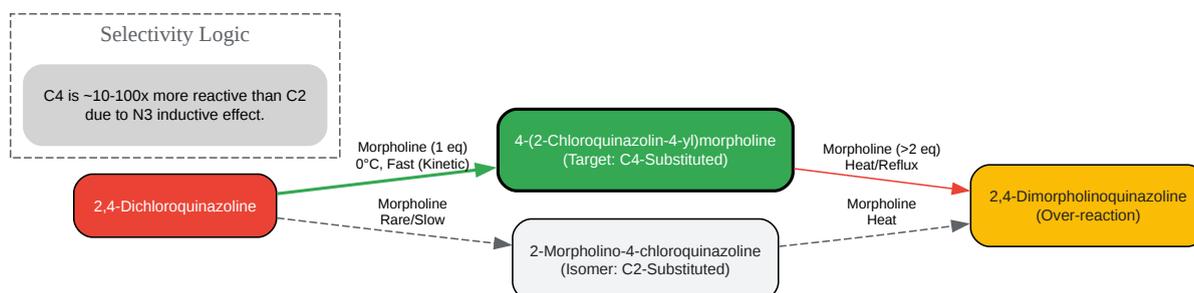
Its primary value lies in its asymmetric reactivity: the C4-morpholine group acts as a stable hinge-binding element, while the C2-chlorine atom remains a reactive "warhead" for downstream diversification (e.g., Suzuki coupling or Buchwald-Hartwig amination). This guide compares it against its regioisomers and functional analogs to assist in scaffold selection.

## Mechanistic Basis & Regioselectivity

To understand the performance differences, one must understand the formation mechanism. The quinazoline ring is electrophilic, but the C4 position is significantly more reactive than C2 due to the greater electron deficiency at C4 (closer to the N3 nitrogen and less sterically hindered for initial attack).

## Reaction Pathway Diagram

The following graph illustrates the kinetic selectivity that favors the formation of the title compound over its isomer or the bis-product.



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Figure 1: Regioselective synthesis pathway. The green path represents the optimized route to the title compound.

## Side-by-Side Analysis: Target vs. Alternatives

### Regioisomer Comparison

The most critical distinction is between the C4-morpholine (Target) and the C2-morpholine (Isomer).

Feature	4-(2-Chloroquinazolin-4-yl)morpholine ( <b>Target</b> )	2-Morpholino-4-chloroquinazoline ( <b>Isomer</b> )
Structure	Morpholine at C4, Cl at C2	Morpholine at C2, Cl at C4
Synthetic Access	High Yield (>85%) via direct at 0°C.	Difficult. Requires blocking C4 or using 2,4-difluoro precursors with specific catalysts.
Reactivity of Cl	Moderate. The C2-Cl is less electrophilic than C4-Cl, allowing controlled 2nd step substitution.	High. The remaining C4-Cl is very unstable and prone to hydrolysis.
Kinase Binding	Hinge Binder. C4-morpholine often mimics ATP's adenine.	Solvent Front. C2-morpholine usually points towards solvent; C4-Cl must be substituted to bind hinge.
Primary Use	PI3K/mTOR Inhibitors (e.g., PI-103 analogs).	Less common; used in specific dual inhibitors.

## Analog Comparison (C4-Substitution Variants)

When designing a library, researchers often swap the morpholine for other amines.

Analog	Solubility (logP)	Metabolic Stability	Application Note
4-Morpholino	Balanced (Low)	High. Ether oxygen reduces lipophilicity.	Standard. Best balance of solubility and potency for PI3K.
4-Piperidinyl	High (Lipophilic)	Moderate. Prone to oxidation.	Used if H-bond acceptor (O) is detrimental to binding.
4-Piperazinyl	Low (Hydrophilic)	Low. Exposed NH is reactive.	Linker. The free NH allows attachment of solubilizing tails or PROTAC linkers.
4-Anilino	High (Aromatic)	Moderate.	EGFR Standard. (e.g., Gefitinib). Targets different pocket region (hydrophobic back-pocket).

## Experimental Protocol: Optimized Synthesis

Objective: Synthesize **4-(2-Chloroquinazolin-4-yl)morpholine** with <1% bis-substituted impurity.

Rationale: The reaction is exothermic. Temperature control is the single most important factor to prevent the "runaway" double substitution.

### Protocol Steps

- Preparation: Dissolve 2,4-dichloroquinazoline (1.0 eq, 5.0 mmol) in anhydrous DCM or THF (10 vol). Cool to -5°C to 0°C in an ice/salt bath.
- Base Addition: Add Triethylamine (TEA) (1.1 eq). Note: Inorganic bases like   
  
are heterogeneous and can cause local hotspots; TEA is preferred for homogeneity.

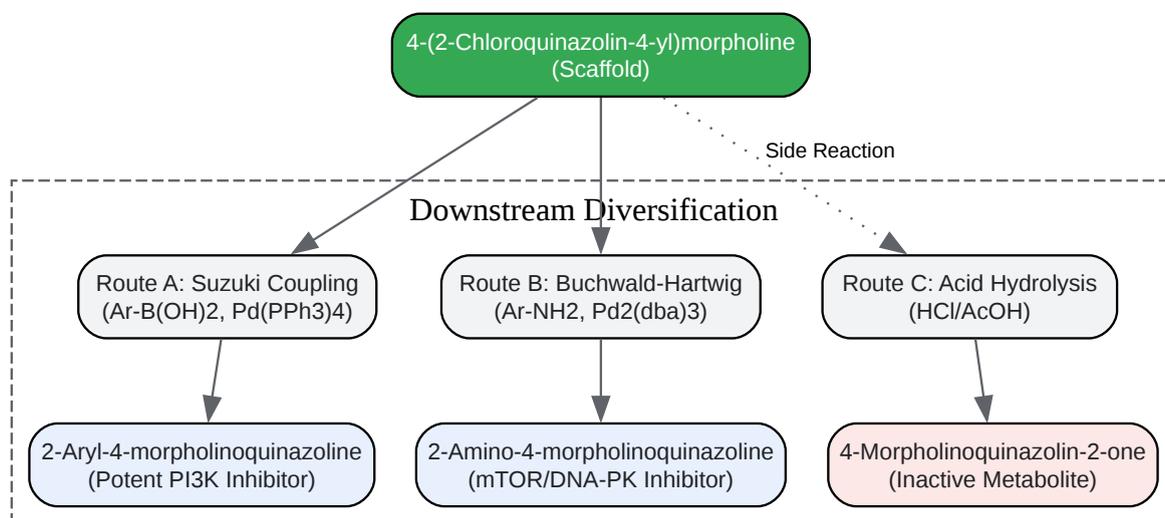
- Nucleophile Addition: Dissolve Morpholine (1.05 eq) in DCM. Add this solution dropwise over 30 minutes.
  - Critical Checkpoint: Monitor internal temperature. Do not exceed 5°C.
- Reaction Monitoring: Stir at 0°C for 2 hours. Check TLC (Hexane/EtOAc 7:3).
  - Target Rf: ~0.4
  - Bis-product Rf: ~0.2 (If observed, stop reaction immediately).
- Workup: Wash with water ( ) and Brine ( ). Dry over .
- Purification: Recrystallization from Ethanol/Water is superior to column chromatography for removing trace bis-product.

## Downstream Applications: The "Warhead" Utility

The 2-chloro group in the title compound is a versatile handle. It enables the synthesis of "Type I" and "Type II" kinase inhibitors.

## Functionalization Workflow

The following diagram depicts how the title compound is transformed into active drugs.



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Figure 2: Diversification pathways. Route A and B are the primary medicinal chemistry applications.

## Performance Data (Literature Aggregation)

- Yield: Optimized protocols yield 85-92% of the mono-substituted product.
- Stability: Solid is stable at room temperature. In solution (DMSO), the C2-Cl has a half-life of >24h, but hydrolyzes rapidly in acidic aqueous media.
- Solubility: ~0.5 mg/mL in water (poor); >50 mg/mL in DMSO.

## References

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